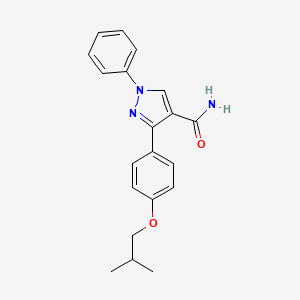
N'-(2-furoyloxy)-3-pyridinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(2-furoyloxy)-3-pyridinecarboximidamide, also known as Furosemide, is a potent diuretic drug that has been widely used in the treatment of edema and hypertension. It is a sulfonamide derivative and belongs to the class of loop diuretics. Furosemide has been extensively studied for its pharmacological properties, mode of action, and therapeutic efficacy.
Mechanism of Action
The mechanism of action of N'-(2-furoyloxy)-3-pyridinecarboximidamide involves inhibition of the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle in the kidney. This results in increased excretion of sodium, chloride, and water, leading to diuresis and reduction of blood volume and pressure. N'-(2-furoyloxy)-3-pyridinecarboximidamide also has vasodilatory effects, which further contribute to its antihypertensive activity.
Biochemical and Physiological Effects:
N'-(2-furoyloxy)-3-pyridinecarboximidamide has several biochemical and physiological effects. It inhibits the reabsorption of sodium, chloride, and water in the kidney, leading to increased excretion of these electrolytes and water. N'-(2-furoyloxy)-3-pyridinecarboximidamide also reduces the reabsorption of calcium and magnesium, leading to increased excretion of these ions. N'-(2-furoyloxy)-3-pyridinecarboximidamide has been shown to increase the excretion of uric acid and may lead to hyperuricemia in some patients. N'-(2-furoyloxy)-3-pyridinecarboximidamide also has a hypokalemic effect, which can be offset by potassium supplementation.
Advantages and Limitations for Lab Experiments
N'-(2-furoyloxy)-3-pyridinecarboximidamide has several advantages for lab experiments. It is a potent diuretic and can be used to induce diuresis in animal models. N'-(2-furoyloxy)-3-pyridinecarboximidamide can also be used to study the effects of diuretics on renal function and electrolyte balance. However, N'-(2-furoyloxy)-3-pyridinecarboximidamide has some limitations for lab experiments. It has a short half-life and may require frequent dosing to maintain its effects. N'-(2-furoyloxy)-3-pyridinecarboximidamide also has a narrow therapeutic window and can cause adverse effects, such as hypotension and electrolyte imbalances, at higher doses.
Future Directions
There are several future directions for the study of N'-(2-furoyloxy)-3-pyridinecarboximidamide. One area of research is the development of new formulations of N'-(2-furoyloxy)-3-pyridinecarboximidamide that can improve its pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of new targets for the treatment of edema and hypertension. N'-(2-furoyloxy)-3-pyridinecarboximidamide has also been shown to have potential in the treatment of other conditions, such as acute kidney injury and pulmonary edema, and further studies are needed to explore these applications. Finally, the use of N'-(2-furoyloxy)-3-pyridinecarboximidamide in combination with other drugs, such as angiotensin-converting enzyme inhibitors and beta-blockers, may have synergistic effects and improve therapeutic outcomes.
Synthesis Methods
N'-(2-furoyloxy)-3-pyridinecarboximidamide is synthesized by reacting 3-aminopyridine-2-carboxylic acid with 2-furoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then treated with sulfamide to obtain N'-(2-furoyloxy)-3-pyridinecarboximidamide. The synthesis of N'-(2-furoyloxy)-3-pyridinecarboximidamide is a multistep process that requires careful control of reaction conditions to achieve high yields and purity.
Scientific Research Applications
N'-(2-furoyloxy)-3-pyridinecarboximidamide has been extensively studied for its pharmacological properties and therapeutic efficacy. It is commonly used in the treatment of edema and hypertension and has been shown to be effective in reducing fluid retention and blood pressure. N'-(2-furoyloxy)-3-pyridinecarboximidamide has also been used in the treatment of congestive heart failure, liver cirrhosis, and renal failure.
properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c12-10(8-3-1-5-13-7-8)14-17-11(15)9-4-2-6-16-9/h1-7H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSCDFJWZVAJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NOC(=O)C2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C(=N/OC(=O)C2=CC=CO2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5817829.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5817839.png)

![4-fluoro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5817854.png)


![1-[(4-bromophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5817864.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylpropanamide](/img/structure/B5817880.png)
![6-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5817886.png)


![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclobutanecarboxamide](/img/structure/B5817904.png)